2-dodecyl-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13060-28-1 |
|---|---|
Molecular Formula |
C19H30N2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2-dodecyl-1H-benzimidazole |
InChI |
InChI=1S/C19H30N2/c1-2-3-4-5-6-7-8-9-10-11-16-19-20-17-14-12-13-15-18(17)21-19/h12-15H,2-11,16H2,1H3,(H,20,21) |
InChI Key |
QGFGLYOMJKJZIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Advanced Characterization Techniques for Structural Elucidation of 2 Dodecyl 1h Benzimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 2-dodecyl-1H-benzimidazole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. acs.orgajptonline.com
In the ¹H NMR spectrum, the protons of the benzimidazole (B57391) ring typically appear in the aromatic region (around 7.0-8.0 ppm). The N-H proton of the imidazole (B134444) ring is characteristically observed as a broad singlet at a downfield chemical shift, often above 12 ppm, due to hydrogen bonding. rsc.org The protons of the dodecyl chain exhibit signals in the upfield region. The methylene (B1212753) group (CH₂) adjacent to the benzimidazole ring shows a triplet, while the other methylene groups along the chain appear as a complex multiplet, and the terminal methyl (CH₃) group presents as a triplet.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzimidazole ring resonate in the downfield region, typically between 110 and 155 ppm. dergipark.org.tr The carbon atom at the 2-position (C2), to which the dodecyl group is attached, shows a distinct chemical shift. The carbons of the dodecyl chain appear in the upfield aliphatic region of the spectrum.
Table 1: Representative NMR Data for Benzimidazole Derivatives Note: Specific shifts for this compound may vary based on solvent and experimental conditions. The data below is representative of similar benzimidazole structures.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzimidazole NH | ~12.20 (s) rsc.org | - |
| Benzimidazole Ar-H | 7.06-7.56 (m) rsc.org | 112.65-141.68 rsc.org |
| C2 (Benzimidazole) | - | ~151.15 rsc.org |
| α-CH₂ (Dodecyl) | Triplet | ~21-30 |
| (CH₂)₁₀ (Dodecyl) | Multiplet | ~22-32 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds. acs.orgajptonline.com The FTIR spectrum of N-alkylated benzimidazole derivatives typically shows the disappearance of the N-H stretching vibration that would be present in the unsubstituted benzimidazole. acs.org
Key characteristic absorption bands for this compound include:
N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring. rsc.org For N-alkylated derivatives, this band would be absent. acs.org
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the dodecyl alkyl chain. acs.org Aromatic C-H stretching vibrations appear at higher frequencies, typically above 3000 cm⁻¹. acs.org
C=N and C=C Stretching: Strong absorptions in the 1400-1650 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations within the benzimidazole ring system. acs.orgdergipark.org.tr
C-N Stretching: The stretching vibration of the C-N bond in the imidazole ring can also be observed. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Benzimidazole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (Imidazole) | 3100-3500 rsc.org |
| Aliphatic C-H Stretch | 2850-2960 acs.org |
| Aromatic C-H Stretch | > 3000 acs.org |
| C=N Stretch | 1500-1650 acs.orgdergipark.org.tr |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. acs.orgajptonline.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. acs.orgias.ac.in
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₉H₃₀N₂), which is approximately 286.46 g/mol . chemspider.com HRMS can confirm this with high precision. acs.orgias.ac.in The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of fragments from the dodecyl chain.
Elemental Microanalysis
Elemental microanalysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. ajptonline.com This technique is used to confirm the empirical and molecular formula derived from mass spectrometry. The experimentally determined percentages of C, H, and N for a pure sample of this compound should closely match the calculated theoretical values. researchgate.net
Table 3: Theoretical Elemental Composition of this compound (C₁₉H₃₀N₂)
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 79.67 |
| Hydrogen (H) | 10.56 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound. researchgate.net
While a specific crystal structure for this compound was not found in the search results, analysis of similar benzimidazole derivatives reveals common structural features. researchgate.netresearchgate.net The benzimidazole ring system is typically planar. researchgate.netresearchgate.net The dodecyl chain would likely adopt a stable, extended conformation. In the crystal lattice, molecules are often stabilized by intermolecular interactions such as hydrogen bonding involving the imidazole N-H group and π-π stacking between the aromatic benzimidazole rings. researchgate.net For instance, in the crystal structure of 1-dodecyl-1H-benzo[d]imidazol-2(3H)-one, the dodecyl group is nearly perpendicular to the benzimidazole plane, and molecules form inversion dimers through N—H⋯O hydrogen bonds. researchgate.net
Computational and Theoretical Frameworks for 2 Dodecyl 1h Benzimidazole Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds, including 2-dodecyl-1H-benzimidazole, offering a balance between accuracy and computational cost.
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations are instrumental in elucidating these characteristics.
The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in defining the reactive nature of a molecule. dergipark.org.tr The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. dergipark.org.tr A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to electrophiles, a key mechanism in processes like corrosion inhibition. nih.gov Conversely, a lower ELUMO indicates a higher affinity for accepting electrons from nucleophiles. alrasheedcol.edu.iq
The HOMO-LUMO energy gap (ΔE) , calculated as the difference between ELUMO and EHOMO, is a significant indicator of chemical stability and reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For benzimidazole (B57391) derivatives, this gap is a key parameter in assessing their potential efficacy as corrosion inhibitors or in other applications where electronic interactions are paramount. alrasheedcol.edu.iq
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. nih.gov In an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. dergipark.org.tr For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and a more neutral or slightly positive potential along the hydrocarbon dodecyl chain, indicating the primary sites for interaction.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzimidazole (BI) | -6.35 | -0.98 | 5.37 |
| 2-Methylbenzimidazole (2-CH3BI) | -6.17 | -0.85 | 5.32 |
| 1-Dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | -5.83 | -1.21 | 4.62 |
Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or charge transfer. It is defined as η = (ELUMO - EHOMO) / 2. researchgate.net Molecules with low hardness (i.e., they are "soft") are more reactive.
Chemical Softness (σ) : The reciprocal of hardness (σ = 1/η), softness indicates the molecule's polarizability and reactivity. researchgate.net A higher softness value corresponds to higher reactivity.
Fraction of Electron Transferred (ΔN) : This descriptor estimates the number of electrons transferred from an inhibitor molecule to a metal surface. A positive ΔN value indicates that the molecule acts as an electron donor, a crucial aspect in forming a protective film on metal surfaces. researchgate.net
These descriptors are invaluable in fields like corrosion science, where the ability of a molecule like this compound to donate electrons and form a stable adsorbed layer is critical. researchgate.net
| Descriptor | Formula | Significance for Reactivity |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Indicates the power to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | High hardness implies low reactivity and high stability. |
| Chemical Softness (σ) | 1/η | High softness implies high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
| Fraction of Electrons Transferred (ΔN) | (Φmetal - χinh) / [2(ηmetal + ηinh)] | Quantifies electron donation from inhibitor to a metal surface. |
The three-dimensional structure of this compound, particularly the orientation of its long dodecyl chain relative to the benzimidazole ring, significantly influences its physical and chemical properties. Conformation analysis via DFT involves calculating the potential energy of the molecule as a function of its geometry to identify the most stable, low-energy conformers.
This process is critical because the molecule's activity, such as its ability to pack effectively on a surface, depends on its preferred shape. mdpi.com For this compound, the flexibility of the dodecyl chain allows for numerous possible conformations. DFT calculations can predict the most stable structure (the global minimum on the potential energy surface), which is essential for subsequent, more complex simulations like molecular dynamics. acs.org The stability of benzimidazole derivatives can also be assessed under various chemical conditions, for instance, by calculating the Gibbs free energy change for potential degradation pathways. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a temporal dimension to theoretical investigations, modeling the physical movements of atoms and molecules over time. This allows for the study of dynamic processes like adsorption and biomolecular binding. mdpi.com
MD simulations are extensively used to model the interaction between inhibitor molecules and metal surfaces, providing molecular-level insights into corrosion inhibition mechanisms. mdpi.com For this compound, simulations can model its behavior in an aqueous environment and its subsequent adsorption onto a metal surface, such as Fe(110) for mild steel. researchgate.net
These simulations reveal the most stable adsorption configuration of the inhibitor on the metal. mdpi.com Studies on long-chain benzimidazole derivatives show that they tend to adsorb in a planar or near-parallel orientation to the metal surface. mdpi.comabechem.com This flat orientation maximizes the contact area, allowing the π-electrons of the benzimidazole ring and the hydrophobic dodecyl chain to form a protective film that shields the metal from corrosive agents. nih.gov
The strength of this interaction is quantified by calculating the adsorption and binding energies. A high, negative binding energy indicates strong, spontaneous adsorption, which is characteristic of effective chemisorption. nih.govresearchgate.net For instance, a dodecyl-substituted benzimidazole derivative was found to have a strong adsorption energy of -43.1 kJ mol⁻¹ on a steel surface. nih.govresearchgate.net
Beyond material science, MD simulations are a cornerstone of drug discovery and molecular biology for studying how a ligand, such as this compound, interacts with a biological target like a protein or enzyme. mdpi.com Benzimidazole derivatives are known to target various biomolecules, including β-tubulin. researchgate.net
An MD simulation of a ligand-biomolecule complex starts with a docked pose, often predicted by molecular docking software. mdpi.com The simulation then models the dynamic evolution of the system in a solvated environment, providing detailed information on the stability of the binding. mdpi.com Key analyses include:
Conformational Stability : Root Mean Square Deviation (RMSD) is tracked to see if the ligand remains stably bound in the active site or if the protein undergoes significant conformational changes upon binding.
Interaction Analysis : The simulation trajectory is analyzed to identify persistent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the biomolecule. mdpi.com The long dodecyl chain of the title compound would be expected to form significant hydrophobic interactions within a binding pocket.
Binding Free Energy : Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity.
These simulations can reveal the dynamic behavior and stability of the ligand-receptor complex, offering insights that are crucial for understanding biological activity and for the rational design of more potent molecules. nsf.gov
In Silico Pharmacokinetic and Drug-Likeness Predictions (Excluding Toxicity)
In modern drug discovery, the use of computational, or in silico, models to predict the pharmacokinetic properties of a molecule is a critical step. These methods allow for early-stage screening of candidates by forecasting their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, which helps in identifying compounds with a higher probability of success in later clinical phases. drugbank.comnih.gov For this compound, in silico tools like SwissADME and pkCSM can be employed to calculate key physicochemical descriptors and predict its drug-likeness based on established criteria such as Lipinski's Rule of Five. mdpi.comkims-imio.com These frameworks analyze the molecule's structure to estimate properties that govern its behavior in a biological system. nih.gov
Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a complex outcome influenced by a molecule's aqueous solubility and its ability to permeate the intestinal membrane. nih.gov A primary method for assessing the potential for oral bioavailability is the evaluation of a compound's physicochemical properties against Lipinski's Rule of Five. drugbank.com This rule stipulates that orally active drugs generally possess:
A molecular weight (MW) of less than 500 Daltons.
A lipophilicity value (Log P) not exceeding 5.
No more than 5 hydrogen bond donors (HBD).
No more than 10 hydrogen bond acceptors (HBA).
Compounds that violate more than one of these rules may face challenges with oral bioavailability. researchgate.net
For this compound, the predicted physicochemical properties are analyzed to determine compliance with these rules. The presence of the benzimidazole core and the long dodecyl chain are the primary determinants of these characteristics. The molecular weight is calculated to be approximately 286.45 g/mol , which is well within the guideline. The molecule contains one hydrogen bond donor (the N-H group) and one primary hydrogen bond acceptor (the non-protonated nitrogen), also satisfying the rule. However, the long C12 alkyl chain imparts significant lipophilicity to the molecule. While the parent benzimidazole has an experimental Log P of about 1.3, the addition of a dodecyl chain is estimated to increase this value to well over 5. nih.gov This high lipophilicity leads to a violation of Lipinski's rule, which is a strong indicator of potentially poor aqueous solubility, a key prerequisite for absorption.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₀N₂ | chemspider.com |
| Molecular Weight ( g/mol ) | 286.45 | Calculated |
| Hydrogen Bond Donors | 1 | Inferred from structure |
| Hydrogen Bond Acceptors | 1 | Inferred from structure |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | nih.gov |
Table 2: Lipinski's Rule of Five Analysis for this compound
| Rule | Parameter | Predicted Value | Compliance |
|---|---|---|---|
| Molecular Weight | < 500 Da | 286.45 | Yes |
| Lipophilicity | Log P ≤ 5 | > 5.0 | No (1 Violation) |
| H-Bond Donors | ≤ 5 | 1 | Yes |
| H-Bond Acceptors | ≤ 10 | 1 | Yes |
The correlation between a molecule's lipophilicity and its ability to permeate biological membranes is fundamental to its pharmacokinetic profile. Lipophilicity, quantified by the partition coefficient (Log P), describes how a compound distributes between a lipid (e.g., octanol) and an aqueous phase. For this compound, the defining structural feature is the 12-carbon dodecyl chain attached to the benzimidazole nucleus. This extensive hydrocarbon chain renders the molecule highly lipophilic, with an estimated Log P value significantly greater than 5.0.
The predicted low Topological Polar Surface Area (TPSA) of 28.7 Ų for this compound would, on its own, suggest good potential for passive membrane permeation. However, the assessment of permeability requires considering the interplay between TPSA and lipophilicity. In cases like this, the extremely high Log P is the dominant physicochemical property. This high lipophilicity is expected to result in poor aqueous solubility and may lead to the molecule being sequestered in lipid environments, thus impeding efficient permeation across biological barriers despite its favorable TPSA value. Studies on other long-chain alkyl-substituted benzimidazoles have also highlighted the profound impact of the alkyl chain length on the molecule's physical properties. kims-imio.com
Pre Clinical Biological and Chemical Activity Spectrum of 2 Dodecyl 1h Benzimidazole Derivatives
Antimicrobial Efficacy
Benzimidazole (B57391) derivatives have demonstrated significant potential as antimicrobial agents, with their activity influenced by the nature and position of substituents on the heterocyclic ring. nih.gov
Derivatives of the benzimidazole nucleus have shown varied efficacy against both Gram-positive and Gram-negative bacteria. Several studies indicate that these compounds often exhibit stronger inhibitory effects against Gram-positive bacteria compared to Gram-negative strains. pnrjournal.com For instance, a study on N-substituted alkylbenzimidazole derivatives linked to 1,2,3-triazole found that all synthesized compounds showed a more potent effect against the Gram-positive Staphylococcus aureus than the Gram-negative Escherichia coli. pnrjournal.com
In one study, a series of 2-substituted-1H-benzimidazole derivatives demonstrated potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi, with Minimum Inhibitory Concentrations (MICs) below 0.016 µg/mL. nih.gov However, these same compounds were found to be inactive against the Gram-positive Staphylococcus aureus. nih.gov Conversely, other research on different benzimidazole derivatives showed good activity against Gram-positive isolates like S. aureus and S. epidermidis. impactfactor.org
A library of 53 benzimidazole derivatives with various substituents was screened, revealing that some compounds had antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with MICs comparable to the drug ciprofloxacin. nih.gov Another study investigating 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole found them to have notable antibacterial effects. researchgate.net
| Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Findings | Reference |
|---|---|---|---|---|
| N-substituted alkylbenzimidazole-triazoles | Staphylococcus aureus | Escherichia coli | Stronger effect against Gram-positive bacteria. | pnrjournal.com |
| 2-Substituted-1H-benzimidazoles | Staphylococcus aureus (inactive) | P. aeruginosa, E. coli, S. typhi | Potent against tested Gram-negative strains (MIC < 0.016 µg/mL). | nih.gov |
| 5-Halo-substituted benzimidazoles | Methicillin-resistant S. aureus (MRSA) | Not specified | Activity comparable to ciprofloxacin. | nih.gov |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Streptococcus faecalis, S. aureus, MRSA | Not specified | Compound 2g showed significant inhibition with MICs of 8, 4, and 4 µg/mL, respectively. | nih.gov |
The antifungal potential of benzimidazole derivatives is well-documented, with activity observed against a range of pathogenic fungi. nih.govnih.gov The length of the alkyl chain on the benzimidazole ring appears to influence the antifungal profile. nih.gov
In a study synthesizing benzimidazole derivatives with varying alkyl chain lengths (nonyl, decyl, undecyl, dodecyl), compounds such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated the most effective antifungal activities. researchgate.net These compounds were effective against several Candida species, including strains resistant to fluconazole (B54011) and itraconazole. nih.gov Specifically, 1-dodecyl-1H-benzo[d]imidazole was synthesized and tested as part of this series. researchgate.netnih.gov
Another investigation into bisbenzimidazole compounds revealed moderate to excellent antifungal activity against all tested fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov These compounds showed potency equal to or greater than amphotericin B and various azole antifungals against many of the tested strains, which included multiple species of Candida and Aspergillus. nih.gov Furthermore, many synthesized benzimidazole derivatives have shown desirable activity against Cryptococcus neoformans. nih.gov
| Derivative Class | Fungal Pathogen(s) | Key Findings | Reference |
|---|---|---|---|
| 1-Alkyl-1H-benzo[d]imidazoles (including 1-dodecyl) | Candida albicans, C. krusei, C. tropicalis, Cryptococcus neoformans | 1-Nonyl and 1-decyl derivatives showed the best activity. Effective against azole-resistant strains. | researchgate.netnih.gov |
| Bisbenzimidazoles | Candida spp., Aspergillus spp. | MIC values ranged from 0.975 to 15.6 µg/mL; activity dependent on alkyl chain length. | nih.gov |
| 2-Substituted-1H-benzimidazoles | Candida albicans | Potent activity with MIC < 0.016 µg/mL. | nih.gov |
| 2-(2,3-dihydroxyphenyl)-1H-5-Nitro-benzimidazole | Various Candida, Aspergillus, and dermatophyte species | Strong activity against all tested fungi (MIC < 32 µg/mL). | farmaciajournal.com |
Benzimidazole derivatives are a cornerstone of anthelmintic therapy, with compounds like albendazole (B1665689) and mebendazole (B1676124) widely used. nih.gov Research continues to explore new derivatives for improved or broader antiparasitic activity. d-nb.infonih.gov
Studies have demonstrated the in vitro efficacy of novel benzimidazole derivatives against the helminth Trichinella spiralis. nih.govmdpi.com For example, benzimidazolyl-2-hydrazones showed potent anthelmintic activity against isolated muscle larvae of T. spiralis. nih.gov In one study, a hydrazone derivative with a hydroxyl group on the phenyl ring (compound 5a) achieved a 90% larvicidal effect at a concentration of 100 μg/ml after 24 hours. nih.gov
The antiparasitic spectrum also includes protozoa. researchgate.net Synthesized 2-(Trifluoromethyl)benzimidazole derivatives were tested against Giardia lamblia and Entamoeba histolytica, with most compounds showing greater activity than the standard drugs metronidazole (B1676534) and albendazole. researchgate.net
The antiviral capacity of the benzimidazole scaffold has been explored against a variety of viruses. d-nb.infoymerdigital.com A significant area of investigation has been their potential as anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net
A study involving 26 novel benzimidazole compounds with an alkyl chain linker at the N-1 position identified four derivatives (compounds 43, 45, 50, and 51) with reasonable inhibitory activity against HIV-1 reverse transcriptase. researchgate.net Another investigation into AKT pathway inhibitors involved synthesizing analogues of a benzimidazole derivative. Replacing an N-ethyl substituent with N-hexyl and N-dodecyl groups enhanced the antiviral activity against parainfluenza virus 5 (PIV5). ku.edu
Furthermore, certain benzimidazole derivatives have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM, and moderate activity against Bovine Viral Diarrhoea Virus (BVDV) and Yellow Fever Virus (YFV). nih.gov
Antiproliferative and Anticancer Activities in Cell Lines
The benzimidazole core is present in numerous compounds investigated for their ability to inhibit cancer cell proliferation. d-nb.infofrontierspartnerships.org Their mechanism often involves inducing cell cycle arrest and apoptosis. nih.govnih.gov
A multitude of studies have evaluated the cytotoxic effects of 2-substituted benzimidazole derivatives against various human cancer cell lines using assays like MTT and SRB. d-nb.infopreprints.org
One study synthesized a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives and tested them against the MDA-MB-231 breast cancer cell line. nih.gov It was found that N-substitution with straight-chain alkyl groups generally improved antiproliferative activity. A derivative with a heptyl group attached to N-1 (compound 2g) was the most effective, with an IC50 value of 16.38 μM. nih.gov
In another study, a series of 2-substituted-1H-benzimidazole derivatives was tested against a cervical carcinoma (HeLa) cell line. nih.gov Eight of the compounds displayed more potent cytotoxic effects than the standard drug doxorubicin, with the most active compounds (2c and 3c) having IC50 values of 15 and 13 nM, respectively. nih.gov
Research on N-Alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides, which are structurally related to 2-dodecyl-1H-benzimidazole, showed cytotoxic activity against human cancer cell lines including A549 (lung), MDA-MB-231 and MCF-7 (breast), and U87 (glioblastoma). preprints.org Another benzimidazole derivative, se-182, exhibited high cytotoxic activity against A549 and HepG2 (liver carcinoma) cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org
| Derivative Class | Cancer Cell Line(s) | Metric (e.g., IC₅₀) | Key Findings | Reference |
|---|---|---|---|---|
| N-alkylated-2-(p-methoxy-phenyl)-1H-benzimidazoles | MDA-MB-231 (Breast) | 16.38 µM | Heptyl group at N-1 (Cpd 2g) was most effective. | nih.gov |
| 2-Substituted-1H-benzimidazoles | HeLa (Cervical) | 13 nM | Compound 3c was the most potent, stronger than doxorubicin. | nih.gov |
| Benzimidazole derivative se-182 | A549 (Lung), HepG2 (Liver) | 15.80 µM, 15.58 µM | Showed significant dose-dependent cytotoxic effects. | jksus.org |
| Bromo-derivative (Compound 5) | MCF-7 (Breast), DU-145 (Prostate) | 17.8 µg/mL, 10.2 µg/mL | Induced G2/M cell cycle arrest and apoptosis. | nih.gov |
| AKT inhibitor analogues (N-dodecyl) | HeLa (Cervical) | Not specified | N-dodecyl group enhanced cytotoxicity against cancer cells. | ku.edu |
Interaction with Cellular Targets (e.g., DNA Topoisomerase I)
Benzimidazole derivatives have been identified as compounds that can interfere with the activity of DNA topoisomerases, which are crucial enzymes involved in nearly all aspects of a cell's life cycle. nih.gov Specifically, certain substituted 1H-benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit mammalian DNA topoisomerase I. nih.govbibliotekanauki.pl
In a study involving nine 1H-benzimidazole derivatives with various substituents at the 2 and 5 positions, researchers screened the compounds for their interference with mammalian type I DNA topoisomerase activity. nih.gov The evaluation was conducted using in vitro supercoil relaxation assays. nih.govbibliotekanauki.pl Among the tested compounds, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole demonstrated the most significant inhibitory effect on topoisomerase I. nih.gov Another study synthesized three 1H-benzimidazole derivatives with different electronic properties at the 5-position and found that 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed relatively potent inhibition of topoisomerase I. bibliotekanauki.pl These findings highlight the potential of the benzimidazole scaffold in the development of DNA topoisomerase I inhibitors. nih.govbibliotekanauki.plnirmauni.ac.in
Enzyme Inhibitory Actions
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a vital enzyme for the survival of both prokaryotic and eukaryotic cells, as it participates in the synthesis of essential cellular components. vietnamjournal.ru Consequently, it has become a significant target for the development of various therapeutic agents. vietnamjournal.rumdpi.com The benzimidazole structure has been explored for its potential to inhibit this key enzyme.
Research has shown that the nature of substituents at the 2 and 6 positions of the 1H-benzimidazole core can influence the molecule's binding and biological activity against microbial DHFR. researchgate.net In the search for new human DHFR (hDHFR) inhibitors, trimethoprim (B1683648) (TMP) has been used as a model compound. mdpi.com A study involving the synthesis of eleven benzamide (B126) analogs of TMP revealed that all were active against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM, demonstrating greater activity than TMP itself (IC50 = 55.26 µM). mdpi.com
Furthermore, fragment-based design approaches have identified 1H-benzimidazole-5-carboxylic acid as a weak inhibitor of a trimethoprim-resistant type II DfrB1. nih.gov This led to the creation of symmetrical bisbenzimidazoles which exhibited competitive inhibition that was 100- to 1000-fold more potent than the initial fragment. nih.govacs.org
Table 1: Inhibition of Human Dihydrofolate Reductase (hDHFR) by Benzamide Analogs of Trimethoprim
| Compound | IC50 (µM) |
|---|---|
| Benzamide Analog 1 | 4.72 |
| Benzamide Analog 2 | 20.17 |
| Trimethoprim (TMP) | 55.26 |
Data sourced from a study on benzamide trimethoprim derivatives as human dihydrofolate reductase inhibitors. mdpi.com
Lanosterol (B1674476) 14α-Demethylase Inhibition
Lanosterol 14α-demethylase (LDM), a member of the cytochrome P450 family (CYP51), is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. nih.govsemanticscholar.org It is the primary target for azole antifungal drugs. nih.govsemanticscholar.org The benzimidazole scaffold has been investigated for its potential to inhibit this enzyme.
The mechanism of azole drugs involves the formation of a coordination bond between the azole's nitrogen atom and the heme iron of the enzyme, which disrupts the enzyme's catalytic activity. semanticscholar.org While specific studies focusing solely on this compound were not found, related research on benzimidazole derivatives indicates their potential as LDM inhibitors. For instance, studies have explored the development of dual inhibitors targeting both fungal lanosterol 14α-demethylase and histone deacetylase to combat azole-resistant candidiasis. nih.gov This suggests the versatility of the benzimidazole structure in designing novel antifungal agents.
Glutaminyl Cyclase (hQC) Inhibition
Human glutaminyl cyclase (hQC) has emerged as a therapeutic target, particularly in the context of Alzheimer's disease, due to its role in the formation of neurotoxic amyloid-β peptides. nih.govnih.gov Benzimidazole-containing compounds have been identified as potent inhibitors of this enzyme. nih.govresearchgate.net
The inhibitory mechanism often involves the benzimidazole moiety acting as a zinc-binding group within the enzyme's active site. nih.govresearchgate.net A pharmacophore-based screening identified hit molecules containing a benzimidazole group linked to a 1,3,4-oxadiazole (B1194373) scaffold. nih.govresearchgate.net Subsequent optimization of these initial hits led to the development of benzimidazolyl-1,3,4-thiadiazoles and -1,2,3-triazoles with inhibitory potencies in the nanomolar range. nih.govresearchgate.net Further research has led to the development of a competitive benzimidazole-based QC inhibitor, PQ912, which has shown promising results in early clinical studies. nih.gov
Table 2: Inhibitory Potency of Benzimidazole-Based Glutaminyl Cyclase Inhibitors
| Compound Class | Inhibitory Potency |
|---|---|
| Benzimidazolyl-1,3,4-thiadiazoles | Nanomolar range |
| Benzimidazolyl-1,2,3-triazoles | Nanomolar range |
Data based on research into the structure-activity relationships of benzimidazole-based glutaminyl cyclase inhibitors. nih.govresearchgate.net
Cyclooxygenase (COX) and 5-Lipoxygenase Inhibition
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov The inhibition of these enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Benzimidazole derivatives have been investigated as inhibitors of these enzymes.
Research has focused on developing dual inhibitors of COX and 5-LOX to potentially offer a safer anti-inflammatory profile compared to traditional NSAIDs. nih.gov While specific data on this compound was not available, studies on other benzimidazole derivatives have shown promising results. For example, a series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles were synthesized and screened for their inhibitory activity against COX-1 and COX-2, with some compounds showing potent COX-2 inhibition with IC50 values in the micromolar to nanomolar range. researchgate.net Another study reported that a benzimidazole derivative with a pyridine (B92270) ring substituted with an amino group exhibited very potent 5-lipoxygenase inhibition. researchgate.net
Corrosion Inhibition Properties
Benzimidazole derivatives, including those with long alkyl chains like a dodecyl group, have demonstrated significant potential as corrosion inhibitors for metals, particularly for carbon steel in acidic environments. tandfonline.comnih.govrsc.org The inhibitory effect is attributed to the adsorption of the benzimidazole molecules onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acid. tandfonline.compeacta.org
The adsorption process is often described by the Langmuir isotherm and involves chemisorption, where the inhibitor molecules interact with the vacant d-orbitals of the iron atoms. tandfonline.comnih.gov The presence of heteroatoms like nitrogen and sulfur in the benzimidazole structure, along with the aromatic rings, provides active sites for this interaction. tandfonline.com The long dodecyl chain enhances the molecule's ability to cover the metal surface, further contributing to the protective effect. tandfonline.com
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the inhibition efficiency. tandfonline.comnih.govpeacta.org For instance, a study on 2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3) showed a maximum inhibition efficiency of 95.3% at a concentration of 10⁻³ M in 1 M hydrochloric acid. tandfonline.com Similarly, 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) exhibited a high inhibition efficiency of 95.4%. nih.govresearchgate.net These inhibitors are typically of a mixed type, meaning they affect both the anodic and cathodic reactions of the corrosion process. tandfonline.comnih.govpeacta.org
Table 3: Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Carbon Steel in 1 M HCl
| Compound | Concentration (M) | Inhibition Efficiency (EIS %) |
|---|---|---|
| 2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3) | 1 x 10⁻³ | 95.3 |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Not Specified | 95.4 |
Data compiled from electrochemical studies on benzimidazole derivatives. tandfonline.comnih.govresearchgate.net
Electrochemical Evaluation of Inhibitory Performance
The efficacy of this compound derivatives as corrosion inhibitors is primarily assessed through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide detailed insights into the kinetic and mechanistic aspects of corrosion inhibition.
Potentiodynamic polarization studies are crucial in determining the type of inhibition (anodic, cathodic, or mixed) and the corrosion current density (icorr). For instance, a derivative, 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2), when evaluated for the corrosion of carbon steel in a 1.0 M HCl solution, demonstrated a mixed-type inhibition with a cathodic predominance. nih.govresearchgate.netnih.gov The inhibition efficiency of these derivatives generally increases with their concentration. nih.govresearchgate.net For example, the inhibition efficiency for LF2 peaked at 95.4% at a concentration of 1 x 10-3 M. nih.govresearchgate.netnih.gov The shift in the corrosion potential (Ecorr) is a key indicator; a shift of less than 85 mV relative to the blank solution typically signifies a mixed-type inhibitor. tandfonline.com
Electrochemical Impedance Spectroscopy (EIS) is employed to investigate the processes occurring at the electrode/solution interface. nih.gov The Nyquist plots for carbon steel in the presence of benzimidazole derivatives often show a depressed capacitive loop, which is indicative of the formation of a protective film on the metal surface. tandfonline.com The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in the Rct value with increasing inhibitor concentration signifies enhanced protection. For 2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3), the maximum inhibition efficiency reached 95.3% at a 10-3 M concentration in 1 M HCl. tandfonline.com
Table 1: Potentiodynamic Polarization Data for Benzimidazole Derivatives on Carbon Steel in 1.0 M HCl
| Compound | Concentration (M) | icorr (µA/cm²) | Ecorr (mV vs. SCE) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Blank | - | 1050 | -505 | - | researchgate.net |
| LF2 | 1x10-6 | 245 | -520 | 76.7 | researchgate.net |
| LF2 | 1x10-5 | 150 | -528 | 85.7 | researchgate.net |
| LF2 | 1x10-4 | 85 | -535 | 91.9 | researchgate.net |
| LF2 | 1x10-3 | 48 | -542 | 95.4 | researchgate.net |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Benzimidazole Derivatives on Carbon Steel in 1.0 M HCl
| Compound | Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Blank | - | 55 | 120 | - | researchgate.net |
| LF2 | 1x10-6 | 250 | 85 | 78.0 | researchgate.net |
| LF2 | 1x10-5 | 480 | 60 | 88.5 | researchgate.net |
| LF2 | 1x10-4 | 950 | 45 | 94.2 | researchgate.net |
| LF2 | 1x10-3 | 1200 | 30 | 95.4 | researchgate.net |
Adsorption Behavior on Metal Surfaces
The protective action of this compound derivatives against corrosion is attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The nature of this adsorption can be elucidated through the use of adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the degree of surface coverage.
The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of these compounds, suggesting the formation of a monolayer on the metal surface. nih.govresearchgate.netnih.govtandfonline.com The adsorption process involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding). acs.org The presence of heteroatoms like nitrogen and sulfur in the benzimidazole structure, along with the π-electrons of the aromatic rings, facilitates strong adsorption onto the metal surface. nih.govpeacta.org
The Gibbs free energy of adsorption (ΔG°ads) is a critical parameter for understanding the spontaneity and strength of the adsorption process. A more negative value of ΔG°ads indicates a stronger and more spontaneous adsorption. For 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2), the calculated ΔG°ads value was -43.1 kJ mol-1, which is indicative of a strong interaction involving both physical and chemical adsorption. nih.govresearchgate.netnih.gov Similarly, for 2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3), a ΔG°ads value of -45 kJ mol-1 was reported, also suggesting strong adsorption. tandfonline.com
Additional Pre-clinical Biological Activities
Anti-inflammatory Effects
Benzimidazole derivatives, including those with a dodecyl substituent, have been investigated for their anti-inflammatory properties. researchgate.netnih.govafjbs.com The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. researchgate.netekb.eg There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs. researchgate.net
Several studies have synthesized and evaluated benzimidazole derivatives as selective COX-2 inhibitors. researchgate.netekb.egnih.gov For instance, a series of 1,2-disubstituted benzimidazoles were synthesized and showed promising in vitro inhibitory activity against human COX enzymes. researchgate.net Some derivatives have been shown to exhibit potent COX-2 inhibition with IC50 values in the micromolar and even nanomolar range. researchgate.netekb.eg In vivo studies, such as the carrageenan-induced rat paw edema model, are often used to confirm the anti-inflammatory effects of these compounds. researchgate.netekb.eg For example, certain synthesized benzimidazole derivatives have demonstrated significant percentage protection in this model. researchgate.net
Table 3: In Vitro COX-2 Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
|---|---|---|---|
| Compound 5h | 0.06 | >1667 | researchgate.net |
| Compound 5j | 0.81 | >123 | researchgate.net |
| Compound 4a | 0.23 | - | ekb.eg |
| Compound 6 | 0.13 | - | ekb.eg |
| Compound 9 | 0.15 | - | ekb.eg |
Antioxidant Potential
The antioxidant activity of this compound derivatives is another area of significant research interest. nih.govbu.edu.egdergipark.org.tr Antioxidants are molecules that can prevent or slow down the oxidation of other molecules, thereby protecting cells from damage caused by reactive oxygen species (ROS). assaygenie.com Various in vitro assays are employed to evaluate the antioxidant potential of these compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and assays measuring the inhibition of lipid peroxidation. nih.govnih.govmdpi.com
Studies have shown that the presence of certain substituents on the benzimidazole ring can significantly influence the antioxidant activity. For example, benzimidazole derivatives with hydroxyl groups on the aromatic ring often exhibit enhanced antioxidant properties. nih.govrsc.org In the DPPH assay, the ability of a compound to scavenge the stable free radical is measured. Some benzimidazole derivatives have shown DPPH scavenging activity comparable to standard antioxidants like butylated hydroxytoluene (BHT). dergipark.org.tr The inhibition of lipid peroxidation, which is a key process in cellular damage, is another important measure of antioxidant potential. nih.govnih.gov
Table 4: Antioxidant Activity of Selected Benzimidazole Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| Compound 4h | Hydroxyl Radical Scavenging | EC50 = 46 µM | nih.gov |
| Compound 33 | Lipid Peroxidation Inhibition | 83% inhibition at 10-3 M | nih.gov |
| Compound 7 | DPPH Scavenging | IC50 = 800 µM | researchgate.net |
| Compound 2a | DPPH Scavenging | Moderately active | dergipark.org.tr |
Structure Activity Relationship Sar and Mechanistic Studies of 2 Dodecyl 1h Benzimidazole
Correlating Substitution Patterns (N-1, C-2, C-5/6) with Biological Activities
The biological activity of benzimidazole (B57391) derivatives is highly dependent on the substitution patterns at the N-1, C-2, and C-5/6 positions of the heterocyclic core. nih.govresearchgate.netresearchgate.netnih.gov Strategic modifications at these sites can drastically alter the compound's therapeutic efficacy.
N-1 Position: Substitution at the N-1 position of the imidazole (B134444) ring is a key strategy for modulating biological activity. acs.org For instance, the introduction of N-alkyl groups can enhance antiproliferative activity. nih.gov Studies have shown that N-substitution with straight-chain alkyl groups often results in better antiproliferative effects compared to unsubstituted analogues. nih.gov The introduction of a benzyl (B1604629) group at this position has been shown to yield compounds with good antioxidant activity, potentially due to the extended resonance of the resulting radical. acs.org Furthermore, replacing the hydrogen at N-1 with various heterocyclic moieties, such as pyrimidin-2-yl, has led to potent anti-inflammatory agents that function by inhibiting specific kinases like Lck. acs.org
C-2 Position: The C-2 position is a common site for modification and significantly impacts the molecule's function. The introduction of a long alkyl chain, such as the dodecyl group, is a critical feature. The lipophilicity imparted by such a chain is crucial for activities like anticancer effects. farmaciajournal.com Other substitutions at C-2 also confer specific activities. For example, attaching a trifluoroethane group enhances CCR3 receptor inhibition, while conjugating anacardic acid leads to COX-2 inhibition. nih.govresearchgate.net Aryl substitutions are also common; a 2,6-dichloro or difluoro phenyl moiety at this position can enhance the inhibition of TNF-α and p38α MAP kinase. nih.govresearchgate.net
C-5/6 Positions: The C-5 and C-6 positions on the benzene (B151609) ring are electronically and sterically sensitive, and substitutions here play a crucial role in defining the biological profile. For example, a nitro group at C-5 was found to be critical for CDK1 and CDK5 inhibitory activity, whereas amino or methyl groups at the same position led to a complete loss of activity. nih.govresearchgate.net In another study, a nitrile group at the C-6 position resulted in excellent inhibition of Janus kinase 3 (JAK3). researchgate.net Electron-withdrawing groups at the C-6 position, such as a nitro group, have been shown to be more active in anti-inflammatory assays compared to electron-donating groups. researchgate.net Conversely, a methoxy (B1213986) group (electron-releasing) at position 6, combined with a specific substitution at N-1, resulted in strong anti-inflammatory action. acs.org
Influence of Alkyl Chain Length and Branching (e.g., Dodecyl Group) on Activity and Membrane Permeation
The length and branching of alkyl chains substituted on the benzimidazole nucleus, particularly the dodecyl group, have a profound impact on biological activity, largely by influencing the compound's lipophilicity and ability to permeate cell membranes.
Increasing the length of an N-alkyl chain from one to seven carbons has been shown to modulate antiproliferative activity. nih.gov Specifically, compounds with longer, more hydrophobic alkyl chains, such as pentyl and heptyl groups, often exhibit the most effective anticancer properties. nih.gov This is attributed to the strong lipophilic nature of the molecule, which plays a vital role in its ability to cross lipid-rich cell membranes and reach intracellular targets. nih.govfarmaciajournal.com A study on bisbenzimidazoles demonstrated that their antifungal activity was dependent on the alkyl chain length, with dodecyl-substituted analogues being synthesized to explore this relationship. tandfonline.com
The size of the alkyl chain is a determining factor for the physicochemical properties of benzimidazole derivatives, which in turn affects their biological function. researchgate.net For example, increasing the alkyl chain length on a polymer backbone can enhance solubility and processability, although it may not significantly alter the electronic properties like the band gap. mdpi.com In the context of individual molecules, the extensive delocalization of π-electrons in alkyl-substituted benzimidazoles can be associated with hyperconjugation, where the σ-electrons of the alkyl C-H bond participate in resonance with the benzimidazole ring, potentially influencing stability and reactivity. researchgate.net The presence of a long N-substituted alkyl chain, such as in 2-dodecyl-1H-benzimidazole, is considered a key feature for high lipophilicity, which correlates with enhanced cytotoxic activity in some cancer cell lines. farmaciajournal.com
Role of Electronic and Steric Effects of Substituents on Biological Profiles
The biological activities of benzimidazole derivatives are governed by the intricate interplay of electronic and steric effects of their substituents. These factors influence the molecule's conformation, pKa, and its ability to interact with biological targets. researchgate.netnih.gov
Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can dramatically alter a compound's activity. Electron-withdrawing groups, such as fluoro or nitro groups, can enhance biological potency. For example, a fluoro group at the para-position of a C-2 benzene ring contributed to superior antimicrobial activity. acs.org The high electronegativity of fluorine can lead to stronger interactions with target enzymes. Similarly, electron-withdrawing groups like 4-fluorophenyl and 4-cyanophenyl on an isoxazole (B147169) moiety at the N-1 position resulted in excellent anti-inflammatory activity. researchgate.net Conversely, electron-donating groups like a methoxy group can also enhance activity, as seen in some antifungal and anti-inflammatory compounds. acs.orgacs.org These electronic effects can be quantified by the substituent's impact on the pKa of the benzimidazole's NH group, which serves as a good measure of the substituent's electronic influence. researchgate.net
Steric Effects: The size and spatial arrangement of substituents introduce steric effects that can either hinder or promote interaction with a biological target. Bulky groups can create steric hindrance, which may prevent the molecule from fitting into an enzyme's active site, as observed in some derivatives with large fused rings at the C-2 position that showed only moderate α-amylase inhibition. However, steric hindrance can also be beneficial; for instance, 2- or 3-halogenated aniline (B41778) substitutions were found to be conducive to anti-inflammatory activity, possibly due to steric effects. nih.gov In the development of inhibitors for the microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), the 5-CF3-benzimidazole portion of the ligand was found to project into the lipid membrane, a spatial orientation crucial for its activity. Modifications to the benzimidazole structure can affect their binding capacity with proteins by introducing new weak interactions alongside electronic and steric effects, thereby altering their ability to recognize specific enzymes. nih.gov
Elucidating Molecular Mechanisms of Action
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with a variety of molecular targets and modulate key cellular pathways.
Benzimidazole compounds exert their effects by binding to and inhibiting a range of enzymes and receptors.
Enzyme Inhibition: A primary mechanism is the inhibition of crucial enzymes.
Tubulin: Many benzimidazole anthelmintics and anticancer agents function by inhibiting tubulin polymerization, which disrupts microtubule formation and arrests cell division. acs.org
Cyclooxygenase (COX): Certain C-2 substituted benzimidazoles, such as those conjugated with anacardic acid, are selective inhibitors of COX-2, a key enzyme in inflammation. nih.govresearchgate.net
Kinases: Derivatives have been developed as potent inhibitors of various kinases, including p38 MAP kinase, lymphocyte-specific kinase (Lck), and Janus kinase 3 (JAK3), which are involved in inflammatory and immune responses. nih.govresearchgate.netacs.org
Urease: Some benzimidazole derivatives show significant urease inhibitory activity, with their potency influenced by substituents on the benzene ring that can form hydrogen bonds within the enzyme's active site.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Novel benzimidazole derivatives have been identified as potent inhibitors of mPGES-1, an enzyme involved in producing the pro-inflammatory mediator PGE2. Docking studies show these inhibitors forming hydrogen bonds with key residues like S127 and Q36 in the enzyme's active site.
Receptor Antagonism: Benzimidazoles can also act as antagonists for various receptors.
Cannabinoid Receptors (CB1/CB2): Derivatives with a 5-carboxamide or sulfamoyl substituent can antagonize cannabinoid receptors, which are involved in pain and inflammation pathways. nih.govresearchgate.net
Bradykinin (B550075) Receptors: Diaryl-amine substitution at C-2 can result in antagonism of bradykinin receptors, another target for anti-inflammatory drugs. nih.govresearchgate.net
Androgen Receptor (AR): Thio-benzimidazole derivatives have been developed that target the binding function 3 (BF3) site of the androgen receptor, a key protein in prostate cancer, representing an alternative to traditional antiandrogens.
Beyond direct enzyme or receptor binding, benzimidazole derivatives can modulate complex cellular signaling pathways. Research has shown that novel benzimidazole compounds can preferentially inhibit the Wnt/β-catenin signaling pathway in triple-negative breast cancer cells. This pathway is crucial for tumorigenesis, and its inhibition represents a promising therapeutic strategy. Compared to other inhibitors like niclosamide, these benzimidazoles showed less effect on other pathways such as mTOR, STAT3, and Notch, suggesting a more specific mechanism of action. The ability of benzimidazoles to interact with biopolymers allows them to modulate various cellular pathways that are critical to cancer development. farmaciajournal.com Some half-sandwich Ir(III) complexes with benzimidazole ligands have been shown to induce cell death through mechanisms involving the generation of reactive oxygen species (ROS), which overwhelms cellular antioxidant pathways.
The benzimidazole scaffold can undergo transformations upon exposure to light, which has significant biological implications. Several benzimidazole-based drugs, particularly anthelmintics, exhibit high photosensitivity when in solution, though they are more stable in solid form. nih.gov This photodegradation is often catalyzed by light and can lead to the hydrolysis of functional groups, such as the carbamic group in some anthelmintics, resulting in a loss of therapeutic effect. nih.govresearchgate.net The main degradation products are often amine derivatives formed via demethylation and decarboxylation. researchgate.netnih.gov
This photosensitivity can lead to phototoxicity, where the light-excited state of the drug induces cellular damage. Some benzimidazole derivatives have been specifically designed for photodynamic therapy (PDT), where a compound is activated by light to kill cancer cells. researchgate.nettandfonline.com However, not all derivatives are suitable; for instance, in one study, ruthenium(II) complexes bearing a 2-(2'-hydroxyphenyl)benzimidazole ligand did not display phototoxicity, whereas related complexes with a benzothiazole (B30560) ligand did. researchgate.net The photochemical process can involve the cleavage of bonds within the benzimidazole structure, leading to the formation of radicals or ring-opened products, which can have different biological activities than the parent compound. The study of these transformations is crucial, as unintended photodegradation can reduce drug efficacy, while controlled photoactivation can be harnessed for therapeutic applications like PDT. nih.govtandfonline.com
Future Perspectives and Research Directions for 2 Dodecyl 1h Benzimidazole
Rational Design and Synthesis of Novel 2-Dodecyl-1H-Benzimidazole Derivatives with Enhanced Specificity
The future development of this compound as a therapeutic agent hinges on the rational design and synthesis of new derivatives with improved potency and target specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the benzimidazole (B57391) scaffold to optimize biological activity. rsc.org
Key strategies for the synthesis of novel derivatives include:
Modifications at the N-1 position: The introduction of various substituents at the N-1 position of the benzimidazole ring can significantly influence the compound's biological properties. For instance, N-alkylation with different chain lengths and functional groups can alter lipophilicity and, consequently, the ability to penetrate cell membranes. acs.org
Functionalization of the dodecyl chain: Introducing polar groups or points of unsaturation into the C12 alkyl chain could modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile.
Substitution on the benzene (B151609) ring: The addition of electron-donating or electron-withdrawing groups to the benzene portion of the benzimidazole core can fine-tune the electronic properties of the molecule, potentially enhancing its binding affinity to specific enzymes or receptors.
One-pot synthesis methodologies and the use of environmentally benign catalysts are being explored to create libraries of these derivatives efficiently. researchgate.netjyoungpharm.orgrsc.org For example, the condensation reaction of o-phenylenediamine (B120857) with various aldehydes and carboxylic acids remains a fundamental approach to generating diverse 2-substituted benzimidazoles. jyoungpharm.org The insights gained from screening these derivatives will inform the design of next-generation compounds with precisely tailored activities.
Development of Multitarget-Directed Ligands Based on the this compound Scaffold
The "one-target, one-molecule" approach is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. rsc.org This has led to the rise of multitarget-directed ligands (MTDLs), which are single chemical entities capable of interacting with multiple biological targets simultaneously. rsc.org The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry and is an excellent foundation for designing MTDLs. frontiersin.org
The this compound framework can be hybridized with other pharmacophores to create novel MTDLs. For instance, combining the benzimidazole core with moieties known to inhibit key enzymes in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), could yield promising new treatments for Alzheimer's disease. semanticscholar.org Similarly, in oncology, the lipophilic dodecyl chain could enhance cell membrane penetration, while the benzimidazole core could be functionalized to target multiple pathways involved in cancer cell proliferation and survival. acs.org Research has already shown that certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives exhibit both antiproliferative and antimicrobial activities, highlighting the potential of this scaffold in developing MTDLs to combat cancer and associated infections. acs.org
Exploration of this compound in Materials Science and Industrial Applications (e.g., Surfactants, Corrosion Inhibitors)
Beyond its biomedical potential, the amphiphilic nature of this compound and its derivatives makes them attractive candidates for applications in materials science and industry.
Corrosion Inhibitors: Benzimidazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The mechanism of action involves the adsorption of the benzimidazole molecule onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions. The presence of heteroatoms (nitrogen) and the π-electrons in the benzimidazole ring facilitate this adsorption. The long dodecyl chain in this compound can enhance this protective effect by creating a more compact and hydrophobic barrier on the metal surface. Studies on related long-chain alkyl benzimidazoles have confirmed their superior performance as corrosion inhibitors. researchgate.net
Surfactants: The molecular structure of this compound, with its hydrophilic benzimidazole head and a long hydrophobic dodecyl tail, is characteristic of a cationic surfactant. Benzimidazolium-based gemini (B1671429) surfactants have been synthesized and have shown the ability to reduce the surface tension of water. acs.org These surfactant properties can be harnessed in various applications, including as emulsifiers, detergents, and wetting agents. Furthermore, the synthesis of benzimidazole derivatives can be assisted by surfactants in aqueous media, indicating a synergistic relationship between these compounds. samipubco.comsamipubco.com The antimicrobial properties of some benzimidazole-based surfactants also make them promising for use in disinfectants and sanitizers. acs.org
Integration of Advanced Computational Methods for Predictive Modeling
Computational modeling is an indispensable tool in modern drug discovery and materials science, offering a way to predict the properties and behavior of molecules before their synthesis. uchicago.edu For this compound and its derivatives, computational methods can accelerate the design and optimization process significantly.
Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. researchgate.net This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interaction with biological membranes or material surfaces over time. For example, in the context of corrosion inhibition, MD simulations can model the adsorption process on a metal surface, helping to elucidate the mechanism of protection.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.
Computational studies on 1,2-disubstituted benzimidazoles have already been used to analyze charge distribution, molecular electrostatic potential, and nonlinear optical (NLO) properties, suggesting their potential as NLO materials. nih.gov Similar in-silico approaches can be applied to explore the full potential of this compound. escholarship.org
Application in Various Pre-clinical Disease Models
The translation of promising in-vitro findings into effective therapies requires rigorous evaluation in pre-clinical disease models. The this compound scaffold and its derivatives have shown potential in various therapeutic areas that warrant further investigation in animal models.
Infectious Diseases: Benzimidazole derivatives have a long history of use as anthelmintic agents. More recently, their activity against other pathogens has been explored. For instance, long-chain alkyl benzimidazoles have been investigated for their leishmanicidal activity. researchgate.net In-vivo studies in mouse models of leishmaniasis are a critical next step to evaluate the efficacy and safety of these compounds. nih.gov
Cancer: A number of 2-substituted-1H-benzimidazole derivatives have demonstrated potent cytotoxic effects against human cancer cell lines, including cervical carcinoma. nih.gov The next stage of research would involve testing the most promising of these compounds in xenograft models, where human tumors are grown in immunocompromised mice, to assess their anti-tumor activity in a living organism.
Inflammatory Diseases: The 2-benzylbenzimidazole scaffold has been identified as a novel inhibitor of NF-κB, a key regulator of inflammation. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could also possess anti-inflammatory properties. This could be explored in animal models of inflammatory conditions such as arthritis or inflammatory bowel disease.
The table below summarizes some of the pre-clinical applications of benzimidazole derivatives, highlighting the potential areas for future in-vivo studies of this compound.
| Therapeutic Area | Pre-clinical Model | Investigated Activity |
| Leishmaniasis | Mouse models | Antileishmanial |
| Cancer | Xenograft mouse models | Cytotoxic/Antitumor |
| Inflammation | Rodent models of inflammation | Anti-inflammatory |
| Fungal Infections | Larvae models | Antifungal |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
